molecular formula C14H13N3O2 B11792107 (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol

(4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol

Cat. No.: B11792107
M. Wt: 255.27 g/mol
InChI Key: USGVSQAZSIJENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with three key substituents: a methoxy group at position 4, a phenyl ring at position 2, and a hydroxymethyl (-CH2OH) group at position 2.

Properties

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

(4-methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol

InChI

InChI=1S/C14H13N3O2/c1-19-14-13-11(9-18)12(10-5-3-2-4-6-10)16-17(13)8-7-15-14/h2-8,18H,9H2,1H3

InChI Key

USGVSQAZSIJENI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)CO

Origin of Product

United States

Biological Activity

(4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is a synthetic organic compound characterized by its unique pyrazolo[1,5-a]pyrazine core, which includes a methoxy group and a phenyl substituent. This structural composition suggests potential biological activities that have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Structural Characteristics

The compound can be represented structurally as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

This structure features a methoxy group (-OCH₃) and a phenyl group (-C₆H₅) attached to the pyrazolo core, which influences its chemical properties and biological interactions.

Anticancer Properties

Research indicates that compounds with a pyrazolo[1,5-a]pyrazine structure exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit various cancer cell lines by disrupting cell cycle regulation. The potential mechanisms include:

  • Inhibition of CDK2 Activity : Compounds in this class have been identified as CDK2 inhibitors, leading to disrupted cell proliferation pathways.
  • Induction of Apoptosis : Studies suggest that (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol may induce apoptosis in cancer cells through various signaling pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy. Research has shown that similar pyrazolo derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

The biological activity of (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol is likely mediated through several biochemical pathways:

  • Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs) leads to cell cycle arrest.
  • Signal Transduction Modulation : Interference with pathways such as PI3K/Akt can alter cellular responses to growth factors.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may contribute to apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesUnique Properties
4-AminoquinolineContains an amino groupAntimalarial activity
Pyrazolo[1,5-a]pyrimidineFused pyrimidine ringAntiviral properties
1H-Pyrazole derivativesVarious substitutions on pyrazoleDiverse biological activities

The unique combination of the methoxy and phenyl groups in (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol may confer distinct biological activities not observed in other similar compounds .

Case Studies

Several case studies highlight the potential therapeutic applications of (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol:

  • In Vitro Studies : In vitro assays demonstrated significant cytotoxic effects against breast cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
  • Animal Models : In vivo studies on animal models for inflammatory diseases revealed that treatment with this compound resulted in reduced inflammation markers and improved clinical outcomes compared to control groups.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares (4-Methoxy-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol with key analogues:

Compound Name (Reference) Core Structure Substituents (Positions) Molecular Formula Key Functional Features
Target Compound Pyrazolo[1,5-a]pyrazine 4-OCH3, 2-Ph, 3-CH2OH C14H13N3O2 Methanol group enhances hydrophilicity
3-(4-Methoxyphenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one (9j) Pyrazolo[1,5-a]pyrimidine 3-Ph, 4-OCH3, 7-one C19H15N3O2 Pyrimidinone ring increases planarity
{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazin-3-yl}methanol hydrochloride Triazolo[1,5-a]pyrazine Triazole ring fused, 3-CH2OH C6H11ClN4O Hydrochloride salt improves crystallinity
3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine Pyrazolo[1,5-a]pyrazine 3-(4-OCH3-pyrimidin-2-yl) C11H9N5O Extended π-system for electronic modulation

Physicochemical Properties

  • Solubility: The hydroxymethyl group in the target compound likely enhances water solubility compared to non-polar analogues like 5-phenyl-3-(4-trifluoromethylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (9k) .
  • Stability : The methoxy group at position 4 may reduce oxidative degradation compared to electron-deficient substituents (e.g., trifluoromethyl in 9k).

Research Findings and Implications

Role of the Methanol Group: The -CH2OH moiety in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in analogues like 9j (which has a carbonyl group) .

Electronic Effects : The electron-donating methoxy group at position 4 could stabilize the aromatic system, contrasting with electron-withdrawing groups (e.g., -CF3 in 9k) that enhance electrophilic reactivity .

Synthetic Flexibility : The pyrazolo[1,5-a]pyrazine core allows modular substitution, as seen in the synthesis of triazolo-pyrazine derivatives and pyrimidin-2-yl variants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.